6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is a fluorinated biphenyl derivative. This compound is characterized by the presence of a fluoro group at the 6th position, a trifluoromethyl group at the 4’ position, and a carboxamide group at the 3rd position of the biphenyl structure. Fluorinated biphenyl derivatives are known for their unique chemical properties, including high thermal stability and resistance to oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, amines, and substituted biphenyl derivatives .
Scientific Research Applications
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]
- 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Trifluoromethyl-[1,1’-biphenyl]-3-carboxamide
Uniqueness
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
4-fluoro-3-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPUHNMWMTZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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